Welcome to the BenchChem Online Store!
molecular formula C8H7IO2 B057072 Methyl 2-iodobenzoate CAS No. 610-97-9

Methyl 2-iodobenzoate

Cat. No. B057072
M. Wt: 262.04 g/mol
InChI Key: BXXLTVBTDZXPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05212180

Procedure details

A degassed suspension of the product of Step 1 (50.3 g, 156 mmol), n-Bu4NCl (86.0 g, 312 mmol), LiOAc.2H2O (41.2 g, 390 mmol), LiCl (6.84 g, 156 mmol), Pd(OAc)2 (1.00 g, 4.7 mmol), and methyl 2-iodobenzoate (41.00 g, 156 mmol) in DMF (300 mL) was stirred for 3 hours at 90° C. The dark red solution was then cooled to r.t. and poured into 2 L of ice cold H2O. The product was extracted with hot EtOAc, dried over Na2SO4, filtered and concentrated to dryness. It was dissolved in 600 ml of hot toluene and filtered through a small silica pad (1 L). The title product was finally recrystallized from EtOAc:hexane 1:1 (1.2 L). The title product was finally recrystallized from EtOAc:hexane 1:1 (1.2 L). Recrystallization of the mother liquors in EtOAc:hexane 1:3 ( 400 mL) afforded a second crop of the title compound.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([CH:20]([OH:23])[CH:21]=[CH2:22])[CH:17]=[CH:18][CH:19]=3)=[N:9]2)=[CH:4][CH:3]=1.[Li]OC(C)=O.O.O.[Li+].[Cl-].I[C:34]1[CH:43]=[CH:42][CH:41]=[CH:40][C:35]=1[C:36]([O:38][CH3:39])=[O:37]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([C:20](=[O:23])[CH2:21][CH2:22][C:34]4[CH:43]=[CH:42][CH:41]=[CH:40][C:35]=4[C:36]([O:38][CH3:39])=[O:37])[CH:17]=[CH:18][CH:19]=3)=[N:9]2)=[CH:4][CH:3]=1 |f:1.2.3,4.5,7.8,10.11.12|

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(C=C)O
Name
Quantity
41.2 g
Type
reactant
Smiles
[Li]OC(=O)C.O.O
Name
Quantity
6.84 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
41 g
Type
reactant
Smiles
IC1=C(C(=O)OC)C=CC=C1
Name
Quantity
86 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
ice
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dark red solution was then cooled to r.t.
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with hot EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in 600 ml of hot toluene
FILTRATION
Type
FILTRATION
Details
filtered through a small silica pad (1 L)
CUSTOM
Type
CUSTOM
Details
The title product was finally recrystallized from EtOAc:hexane 1:1 (1.2 L)
CUSTOM
Type
CUSTOM
Details
The title product was finally recrystallized from EtOAc:hexane 1:1 (1.2 L)
CUSTOM
Type
CUSTOM
Details
Recrystallization of the mother liquors in EtOAc:hexane 1:3 ( 400 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(CCC1=C(C(=O)OC)C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.